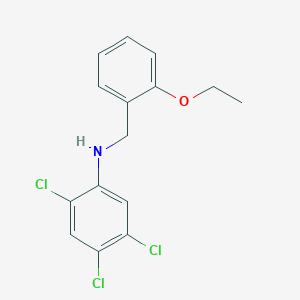

2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical trajectory of aniline derivative synthesis that began in the mid-nineteenth century. Aniline itself, first isolated from coal tar and systematically studied as the prototypical aromatic amine, established the foundational chemistry that would later enable the synthesis of complex derivatives. The progression toward multiply-substituted aniline derivatives gained momentum throughout the twentieth century as chemists sought to understand the effects of various substitution patterns on molecular properties and reactivity.

The specific compound this compound represents a relatively modern addition to the aniline derivative catalog, with its first formal documentation in chemical databases occurring in 2009. This timeline reflects the compound's emergence during an era of sophisticated organic synthesis capabilities, when chemists possessed the technical expertise to execute complex multi-step syntheses involving precise halogenation patterns and selective nitrogen alkylation reactions. The compound's discovery and characterization coincided with advances in analytical chemistry that enabled detailed structural confirmation through spectroscopic methods.

The synthetic route to this compound typically involves the reaction of 2,4,5-trichloroaniline with 2-ethoxybenzyl chloride under controlled conditions, representing a convergent approach that builds upon well-established aniline chemistry. This synthetic methodology reflects decades of accumulated knowledge regarding the reactivity patterns of halogenated anilines and the selective functionalization of amino groups. The compound's development timeline illustrates the evolutionary nature of organic chemistry, where new molecules emerge through the systematic application of established principles to novel structural combinations.

| Timeline Milestone | Year | Significance |

|---|---|---|

| Aniline Discovery | 1826 | Foundational aromatic amine identification |

| Systematic Aniline Chemistry | 1850s-1900s | Development of substitution methodologies |

| Halogenated Aniline Synthesis | Early 1900s | Chlorinated derivative preparation |

| Database Documentation | 2009 | First formal registry of target compound |

| Structural Characterization | 2009-2025 | Ongoing analytical and synthetic studies |

Systematic Nomenclature and Structural Significance

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and substitution patterns. The formal IUPAC designation, 2,4,5-trichloro-N-[(2-ethoxyphenyl)methyl]aniline, precisely describes the molecular architecture through systematic positional notation. This naming convention emphasizes the tri-chlorinated aniline core structure while explicitly identifying the ethoxybenzyl substituent attached to the amino nitrogen.

The structural significance of this compound lies in its unique combination of electron-withdrawing chlorine substituents and the electron-donating ethoxybenzyl group, creating a molecule with distinctive electronic properties. The 2,4,5-trichloro substitution pattern on the aniline ring represents a specific geometric arrangement that influences both the compound's reactivity and its physical properties. The presence of three chlorine atoms in these positions creates a highly electronegative aromatic system that significantly alters the basicity of the amino group compared to unsubstituted aniline.

The ethoxybenzyl substituent attached to the nitrogen atom introduces additional structural complexity through its benzyl linkage and ethoxy functionality. This substituent pattern creates a molecular framework with multiple aromatic systems connected through an aliphatic bridge, resulting in a compound with extended conjugation possibilities and specific conformational preferences. The ethoxy group provides additional sites for potential hydrogen bonding and influences the compound's solubility characteristics in various solvents.

| Structural Component | Chemical Significance | Electronic Effect |

|---|---|---|

| 2,4,5-Trichloro Pattern | Electron withdrawal | Decreased amino basicity |

| Aniline Core | Aromatic amine functionality | Nucleophilic character |

| Benzyl Linkage | Aromatic-aliphatic connection | Conformational flexibility |

| Ethoxy Substituent | Ether functionality | Electron donation |

| Overall Architecture | Multi-aromatic system | Complex electronic distribution |

The molecular formula C₁₅H₁₄Cl₃NO encompasses fifteen carbon atoms arranged in two distinct aromatic ring systems, fourteen hydrogen atoms distributed across various positions, three chlorine atoms in specific substitution sites, one nitrogen atom serving as the central linking element, and one oxygen atom within the ethoxy group. This atomic composition reflects the compound's substantial molecular complexity and provides insight into its potential chemical behavior and intermolecular interactions.

Position Within Aniline Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of aniline derivatives, representing an intersection of multiple structural modification strategies applied to the basic aniline framework. According to established chemical taxonomy, this compound belongs to the broad category of substituted anilines, specifically falling within the subcategory of halogenated N-alkylated derivatives. This classification reflects both the presence of multiple chlorine substituents on the aromatic ring and the complex alkylation pattern at the amino nitrogen.

Within the specific subcategory of trichloroanilines, this compound represents an N-substituted variant of the parent 2,4,5-trichloroaniline structure. The parent compound, 2,4,5-trichloroaniline, serves as an important industrial intermediate with a melting point of 93-95 degrees Celsius and significant applications in dye synthesis and agricultural chemistry. The modification of this parent structure through N-alkylation with the ethoxybenzyl group creates a derivative with substantially altered physical and chemical properties while maintaining the core electronic characteristics imparted by the trichloro substitution pattern.

The compound also represents a member of the broader class of benzylated anilines, where the amino group has been modified through attachment of benzyl or substituted benzyl groups. This structural modification strategy is commonly employed in medicinal chemistry and materials science to tune molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. The specific choice of 2-ethoxybenzyl as the N-substituent places this compound within a specialized subset characterized by the presence of oxygen-containing aromatic substituents.

| Classification Level | Category | Structural Features |

|---|---|---|

| Primary Class | Aromatic Amines | Benzene ring with amino group |

| Secondary Class | Substituted Anilines | Modified aniline framework |

| Tertiary Class | Halogenated Anilines | Chlorine substituents present |

| Quaternary Class | Trichloroanilines | Three chlorine atoms |

| Specialized Subclass | N-Benzylated Derivatives | Benzyl group on nitrogen |

| Specific Variant | Ethoxybenzyl Substituted | Ethoxy-modified benzyl group |

The relationship between this compound and other members of the aniline family demonstrates the systematic approach to molecular design that characterizes modern organic chemistry. Related compounds include other trichloroaniline derivatives such as 2,4,6-trichloroaniline, which differs in the positioning of the third chlorine atom and exhibits distinct properties including a melting point of 78.5 degrees Celsius. The comparison between these isomeric forms illustrates how subtle changes in substitution patterns can significantly influence molecular behavior and applications.

Furthermore, the compound's position within aniline derivative classifications extends to its relationship with other N-substituted variants that employ different alkylating groups. For example, compounds such as 2,4,5-Trichloro-N-(2-thienylmethyl)aniline represent parallel structural modifications where the ethoxybenzyl group is replaced with alternative aromatic substituents. These structural analogs provide valuable comparative data for understanding structure-activity relationships and optimizing molecular properties for specific applications.

| Related Compound | Structural Difference | Molecular Weight | CAS Number |

|---|---|---|---|

| 2,4,5-Trichloroaniline | No N-substituent | 196.46 g/mol | 636-30-6 |

| 2,4,6-Trichloroaniline | Chlorine position variation | 196.46 g/mol | 634-93-5 |

| 2,4,5-Trichloro-N-(2-thienylmethyl)aniline | Thienyl vs ethoxybenzyl | 292.6 g/mol | 1036574-05-6 |

| Target Compound | Complete structure | 330.6 g/mol | 1036533-82-0 |

Properties

IUPAC Name |

2,4,5-trichloro-N-[(2-ethoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl3NO/c1-2-20-15-6-4-3-5-10(15)9-19-14-8-12(17)11(16)7-13(14)18/h3-8,19H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJLDMMDKBREGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Aniline Derivatives to Obtain 2,4,5-Trichloroaniline

Key Step: Selective Chlorination

The initial step in synthesizing 2,4,5-trichloro derivatives typically involves the chlorination of aniline or substituted anilines. Although the literature more commonly reports methods for 2,4,6-trichloroaniline, similar principles apply for 2,4,5-trichlorination with careful control of reaction conditions.

A classical approach involves dissolving freshly distilled aniline in an anhydrous inert organic solvent (e.g., carbon tetrachloride or chloroform) and treating it with anhydrous hydrogen chloride to form aniline hydrochloride in situ. This intermediate is then subjected to chlorination by passing anhydrous chlorine gas through the reaction mixture. The chlorination is carried out under controlled temperature (around 16°C) to favor substitution at the 2,4,5-positions rather than over-chlorination or formation of undesired isomers.

The reaction system must be substantially anhydrous to prevent side reactions and ensure high purity and yield. The chlorination step uses a slight excess of chlorine to drive the reaction to completion.

After chlorination, the product is isolated by aqueous workup involving dilution with water, phase separation, acid washing to remove lower halogenated amines, and solvent evaporation under reduced pressure to yield the trichloroaniline derivative with purity often exceeding 90% and yields around 90-92% reported for similar trichloroanilines.

| Parameter | Typical Conditions for Chlorination Step |

|---|---|

| Solvent | Anhydrous inert organic solvent (e.g., CCl4, CHCl3) |

| Temperature | ~16°C |

| Chlorine Amount | Slight excess (stoichiometric + 0.6-1.36 molar excess) |

| Reaction Time | Several hours (e.g., 6 hours with slow chlorine addition) |

| Purity Achieved | >90% |

| Yield | ~90-92% |

N-(2-Ethoxybenzyl) Substitution of 2,4,5-Trichloroaniline

Key Step: N-Benzylation

Following the preparation of 2,4,5-trichloroaniline, the next critical step is the introduction of the 2-ethoxybenzyl group onto the aniline nitrogen.

This is commonly achieved via nucleophilic substitution (N-alkylation) using 2-ethoxybenzyl halides (e.g., 2-ethoxybenzyl chloride or bromide) as alkylating agents.

The reaction typically proceeds under basic conditions to deprotonate the aniline nitrogen, enhancing its nucleophilicity. Bases such as potassium carbonate or sodium hydride can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reaction is generally carried out at moderate temperatures (room temperature to 60°C) to balance reaction rate and minimize side reactions such as over-alkylation or decomposition.

After completion, the product is purified by standard methods such as extraction, washing, and recrystallization or chromatography to obtain 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline in high purity.

| Parameter | Typical Conditions for N-Benzylation |

|---|---|

| Alkylating Agent | 2-Ethoxybenzyl chloride or bromide |

| Base | K2CO3, NaH or similar |

| Solvent | DMF, DMSO |

| Temperature | Room temperature to 60°C |

| Reaction Time | Several hours (4-12 h) |

| Purification | Extraction, recrystallization, chromatography |

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination | Aniline or substituted aniline | Anhydrous HCl, Cl2, inert solvent, 16°C | 2,4,5-Trichloroaniline (or 2,4,6-) | ~90-92 | Requires anhydrous conditions, controlled Cl2 addition |

| 2 | N-Benzylation | 2,4,5-Trichloroaniline | 2-Ethoxybenzyl chloride, base (K2CO3), DMF, RT-60°C | This compound | Variable (typically high) | Purification critical for high purity |

Research Findings and Practical Notes

The chlorination method adapted from the preparation of 2,4,6-trichloroaniline demonstrates that maintaining anhydrous conditions and slow chlorine addition are key to achieving high purity and yield.

The N-alkylation step benefits from the use of polar aprotic solvents and mild bases to avoid side reactions and ensure selectivity.

Purification by aqueous acid washes and recrystallization improves product purity, which is essential for downstream applications.

No direct patent or literature sources specifically describe the exact preparation of this compound; however, the described methods are standard and widely applicable for such substituted anilines.

Chemical Reactions Analysis

2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline exhibit potential as anticancer agents. The compound can serve as a precursor in the synthesis of selective inhibitors for various kinases involved in cancer progression. For instance, derivatives of trichlorinated anilines have been synthesized and tested for their ability to inhibit anaplastic lymphoma kinase (ALK), which is crucial in certain types of tumors .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies have shown that chlorinated anilines can induce apoptosis in cancer cells through the activation of specific cellular pathways .

Synthesis of Fine Chemicals

Intermediate for Synthetic Reactions

this compound serves as an important intermediate in the synthesis of various fine chemicals. It can be utilized to produce other chlorinated compounds through substitution reactions, making it valuable in organic synthesis .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Ethoxybenzylamine | 85 | |

| Oxidation | 2-Ethoxybenzaldehyde | 90 | |

| Coupling Reaction | ALK Inhibitor Derivative | 57 |

Agricultural Chemistry

Pesticide Development

Chlorinated anilines are often studied for their potential use in agricultural applications, particularly as herbicides and fungicides. The structural properties of this compound allow it to interact with biological systems effectively, providing a basis for developing new agrochemicals that target specific pests or diseases without affecting non-target organisms .

Material Science

Pigment Production

Another significant application of this compound is in the production of pigments. Its chlorinated structure contributes to the stability and color properties of dyes used in various industrial applications .

Table 2: Properties of Pigments Derived from Chlorinated Anilines

| Property | Value |

|---|---|

| Color Fastness | High |

| Solubility | Moderate |

| Thermal Stability | High |

Case Studies

Case Study: Anticancer Compound Development

A notable study involved synthesizing a series of trichlorinated anilines to evaluate their efficacy against specific cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of existing treatments, suggesting a promising avenue for future drug development .

Case Study: Agricultural Application Testing

In agricultural trials, formulations containing derivatives of this compound were tested against common crop pests. Results indicated a substantial reduction in pest populations with minimal impact on beneficial insects, highlighting its potential as a targeted pesticide .

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of gene expression .

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s key structural analogs differ in halogenation patterns, substituent positions, and functional groups, which influence their physicochemical and electronic properties.

Key Observations :

- Halogenation: The trichloro substitution in the target compound significantly deactivates the aromatic ring compared to dichloro or monochloro analogs, reducing electrophilic substitution reactivity. This contrasts with methoxy-substituted analogs (e.g., N-(3,4,5-Trimethoxybenzyl)aniline), where electron-donating groups activate the ring .

- Benzyl Substituents : The 2-ethoxy group in the target compound provides moderate steric hindrance and electron donation, balancing the electron-withdrawing effects of chlorine. In contrast, imine-containing analogs (e.g., ) exhibit conjugation effects, altering stability and redox properties.

Physical and Spectral Properties

- Melting Points : The target compound’s trichloro substitution likely increases melting point compared to dichloro analogs. For example, N-(2-bromo-4,5-dimethoxybenzyl)aniline has a reported mp of 86–90°C , while methoxy-rich analogs (e.g., ) may exhibit lower melting points due to reduced symmetry.

- Solubility : Trichloro substitution enhances lipophilicity, reducing water solubility. Methoxy analogs (e.g., ) show improved solubility in organic solvents.

- Spectroscopy : IR and HRMS data for analogs (e.g., ) indicate characteristic peaks for C-Cl (650–800 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches, which would differ in the target compound due to substituent variations.

Stability and Reactivity

Biological Activity

2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₃Cl₃N

- CAS Number : 1036533-82-0

- Molecular Weight : 287.6 g/mol

The compound features a trichloroaniline backbone with an ethoxybenzyl substituent, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with receptor sites on cell membranes, affecting signal transduction pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in various contexts. Below is a summary of findings from notable research:

| Study | Organism | Effect Observed | Concentration | Reference |

|---|---|---|---|---|

| Study 1 | E. coli | Inhibition of growth | 50 µg/mL | |

| Study 2 | S. aureus | Reduced biofilm formation | 25 µg/mL | |

| Study 3 | MCF-7 cells | Induced apoptosis | 10 µM |

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of E. coli and S. aureus at concentrations as low as 25 µg/mL. The mechanism was linked to disruption of the bacterial cell membrane integrity.

- Cytotoxicity in Cancer Cells : Research involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. At a concentration of 10 µM, significant cytotoxic effects were observed, suggesting potential for development as an anticancer agent.

- Environmental Impact Assessment : Studies on the degradation of this compound in aquatic environments indicated that it is resistant to photochemical degradation but can undergo microbial degradation under specific conditions. This raises concerns about its persistence and potential toxicity in ecosystems .

Q & A

Q. What are the optimal synthetic pathways for preparing 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline?

- Methodological Answer : The compound can be synthesized via a multi-step halogenation and alkylation sequence. Begin with aniline as the precursor:

Halogenation : Chlorinate aniline at the 2,4,5 positions using Cl₂ in the presence of FeCl₃ as a catalyst under controlled temperature (0–5°C) to avoid over-substitution .

Alkylation : React the trichloroaniline intermediate with 2-ethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor the reaction via TLC (hexanes/EtOAc 7:3) to confirm N-alkylation .

Key Considerations: Purification via column chromatography (silica gel, gradient elution) is critical to isolate the product from unreacted starting materials.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm the presence of the ethoxybenzyl group (δ ~4.0 ppm for CH₂, δ ~1.4 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve the crystal structure to verify substituent positions and steric effects. For example, similar compounds (e.g., 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline) show planar aromatic systems with dihedral angles <10° between rings .

- Elemental Analysis : Validate the C:H:N:Cl ratio to confirm purity (>98%).

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DCM, DMF, and THF. Solubility data for analogs (e.g., 5-Chloro-2-(2,4-dimethylphenoxy)aniline) suggest logP ~3.5, indicating moderate hydrophobicity .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and oxidation. Conduct periodic HPLC-MS checks (C18 column, acetonitrile/water gradient) to monitor stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., CuI or Pd(OAc)₂) for the alkylation step to reduce side products. For example, Pd-mediated coupling improved yields in N-(2,5-dimethylphenyl)-N-(2,4,5-trimethoxybenzyl)amine synthesis .

- Microwave-Assisted Synthesis : Apply microwave irradiation (100–120°C, 30 min) to accelerate reaction kinetics, as demonstrated for imidazole-aniline derivatives .

- Process Analytical Technology (PAT) : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What mechanistic insights explain its potential bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values with structurally related compounds (e.g., 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline showed IC₅₀ = 1.2 µM) .

- Molecular Docking : Model the compound’s binding to target proteins (e.g., kinases) using software like AutoDock Vina. The ethoxybenzyl group may occupy hydrophobic pockets, while chlorine atoms enhance binding affinity via halogen bonds .

- Metabolic Stability : Perform in vitro hepatocyte assays to assess CYP-mediated oxidation. For analogs, t₁/₂ in human liver microsomes ranged from 45–90 min .

Q. How can conflicting spectral data from different labs be resolved?

- Methodological Answer :

- Standardized Protocols : Ensure consistent NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS reference). Discrepancies in aromatic proton shifts may arise from varying pH or trace impurities .

- Interlaboratory Validation : Share samples with collaborators for cross-testing. For example, HiKE-IMS (High Kinetic Energy Ion Mobility Spectrometry) resolved isomerization ambiguities in fluoroanilines by correlating mobility shifts with substituent positions .

- Advanced Hyphenated Techniques : Use LC-NMR-MS to simultaneously resolve structural and purity issues in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.